Product packaging for Loviride(Cat. No.:CAS No. 141030-40-2)

Loviride

Cat. No.: B139021
CAS No.: 141030-40-2
M. Wt: 351.2 g/mol
InChI Key: CJPLEFFCVDQQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loviride, also known as this compound, is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16Cl2N2O2 B139021 Loviride CAS No. 141030-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLEFFCVDQQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869958
Record name Loviride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147362-57-0
Record name Loviride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147362-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loviride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loviride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOVIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rise and Fall of Loviride (R 89439): A Technical Deep Dive into a Promising NNRTI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI), emerged in the 1990s as a promising candidate in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). Developed by Janssen, this alpha-anilinophenylacetamide (α-APA) derivative showed potent and highly selective inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle. Despite its initial promise and advancement into Phase III clinical trials, this compound ultimately failed to gain marketing approval due to issues with potency and the rapid development of drug resistance. This in-depth technical guide explores the discovery, development, mechanism of action, and clinical evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.

Discovery and Preclinical Development

The discovery of this compound stemmed from a high-throughput screening of a large chemical library aimed at identifying novel HIV-1 inhibitors. This effort led to the identification of the α-APA class of compounds as potent anti-HIV-1 agents.[1] Subsequent optimization of a lead compound from this series resulted in the selection of R 89439, later named this compound, as a clinical candidate due to its impressive in vitro activity and favorable pharmacokinetic profile.[1]

Synthesis
In Vitro Antiviral Activity

This compound demonstrated potent and selective activity against various laboratory and clinical strains of HIV-1. Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA.

Experimental Protocol: In Vitro Anti-HIV-1 Activity Assessment (MTT Assay)

A common method to assess the in vitro anti-HIV-1 activity of a compound like this compound is the MTT assay using a susceptible T-cell line, such as MT-4. The protocol is as follows:

  • Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations to be tested.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are also included.

  • Incubation: The treated and control cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The concentration of this compound that inhibits the viral cytopathic effect by 50% (IC50) is then calculated by comparing the absorbance of the treated, infected cells to the control cells.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterVirus Strain/EnzymeCell LineValue
IC50 HIV-1 Reverse Transcriptase-0.3 µM[2]
IC50 HIV-1 (IIIB)MT-413 nM[1][3]
IC90 Various HIV-1 strainsVarious50-100 nM[1][3]
EC50 HIV-2 (ROD)MT-485.5 µM[2]
EC50 HIV-2 (EHO)MT-47.4 µM[2]
EC50 SIV (mac251)MT-411.4 µM[2]
EC50 SIV (agm3)MT-428.5 µM[2]
EC50 SIV (mndGB1)MT-457.0 µM[2]
In Vivo Preclinical Studies

Information regarding the in vivo efficacy and pharmacokinetics of this compound in animal models is limited in the publicly available literature. However, its "favorable pharmacokinetic profile" was cited as a reason for its selection for clinical development.[1]

Mechanism of Action

This compound, as an NNRTI, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for viral replication and integration into the host cell genome.

// Inhibition representation "this compound" -> "RT" [dir=none, style=invis]; "RT" -> "Proviral_DNA" [style=invis]; "this compound" -> "Proviral_DNA" [label="Inhibits", style=dashed, color="#EA4335", constraint=false]; } this compound's mechanism of action targeting HIV-1 reverse transcriptase.

Clinical Development

This compound progressed to Phase III clinical trials, most notably the CAESAR (Canada, Australia, Europe, South Africa) and AVANTI studies. These trials evaluated the efficacy and safety of this compound in combination with other antiretroviral agents.

The CAESAR Trial

The CAESAR trial was a randomized, double-blind, placebo-controlled study that investigated the addition of lamivudine alone or lamivudine plus this compound to existing zidovudine-containing regimens in HIV-1-infected patients.

Experimental Protocol: CAESAR Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: HIV-1-infected adults with a CD4+ cell count of 25 to 250 cells/mm³ who were on stable zidovudine-containing therapy.

  • Interventions:

    • Group 1: Placebo + existing therapy.

    • Group 2: Lamivudine (150 mg twice daily) + existing therapy.

    • Group 3: Lamivudine (150 mg twice daily) + this compound (100 mg three times daily) + existing therapy.

  • Primary Endpoint: Time to first AIDS-defining event or death.

  • Secondary Endpoints: Changes in CD4+ cell count and HIV-1 RNA levels.

  • Duration: 52 weeks.

Table 2: Key Findings of the CAESAR Trial

OutcomePlaceboLamivudineLamivudine + this compound
AIDS-defining event or death (%) 21.610.69.9
Mean change in CD4+ count (cells/mm³) -3+33+39
Mean change in HIV-1 RNA (log10 copies/mL) -0.05-0.56-0.66

While the addition of lamivudine significantly reduced the risk of disease progression, the further addition of this compound did not provide a statistically significant benefit over lamivudine alone in the primary endpoint.

The AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind study designed to evaluate the efficacy and safety of adding this compound to a dual-nucleoside regimen of zidovudine and lamivudine in antiretroviral-naive HIV-1-infected patients.

Experimental Protocol: AVANTI 1 Trial

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Antiretroviral-naive HIV-1-infected adults with CD4+ cell counts between 150 and 500 cells/mm³.

  • Interventions:

    • Group 1: Zidovudine (200 mg three times daily) + Lamivudine (150 mg twice daily) + Placebo.

    • Group 2: Zidovudine (200 mg three times daily) + Lamivudine (150 mg twice daily) + this compound (100 mg three times daily).

  • Primary Endpoint: Proportion of patients with plasma HIV-1 RNA below the limit of detection (typically <400 or <50 copies/mL) at 52 weeks.

  • Secondary Endpoints: Changes in CD4+ cell count from baseline.

  • Duration: 52 weeks.

Table 3: Key Findings of the AVANTI 1 Trial

Outcome (at 52 weeks)Zidovudine + LamivudineZidovudine + Lamivudine + this compound
Proportion with HIV-1 RNA <400 copies/mL (%) 4765
Mean change in CD4+ count (cells/mm³) +86+123

The AVANTI 1 trial demonstrated that the addition of this compound to a zidovudine/lamivudine combination resulted in a greater proportion of patients achieving viral suppression and a more significant increase in CD4+ cell counts compared to the dual-nucleoside regimen alone.

Challenges and Discontinuation

Despite some positive clinical trial results, the development of this compound was ultimately discontinued. The primary reasons for this decision were:

  • Insufficient Potency: While showing some efficacy, this compound's potency was not superior to other NNRTIs that were concurrently in development or already on the market.

  • Low Barrier to Resistance: A significant drawback of this compound, and NNRTIs in general, is the rapid emergence of drug-resistant mutations. Single amino acid substitutions in the reverse transcriptase enzyme, such as the K103N and Y181C mutations, can confer high-level resistance to this compound and cross-resistance to other drugs in the same class.[4] The risk of resistance was particularly high when this compound was not used in a sufficiently potent combination regimen.[5]

Loviride_Development_Workflow Screening High-Throughput Screening Lead_ID Lead Identification (α-APA Class) Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Candidate Selection (this compound - R 89439) Optimization->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate->Preclinical Phase_I Phase I Clinical Trials Preclinical->Phase_I Phase_II Phase II Clinical Trials Phase_I->Phase_II Phase_III Phase III Clinical Trials (CAESAR, AVANTI) Phase_II->Phase_III Discontinuation Development Discontinued Phase_III->Discontinuation Insufficient Potency & Resistance Development

Conclusion

This compound (R 89439) represents an important chapter in the history of antiretroviral drug development. Its discovery validated the α-anilinophenylacetamide class of compounds as a source of potent HIV-1 inhibitors and contributed to the understanding of NNRTI mechanism of action and resistance. Although it did not achieve clinical use, the lessons learned from its development, particularly concerning the importance of a high barrier to resistance and the need for potent combination therapies, have significantly influenced the strategies for developing subsequent generations of more durable and effective antiretroviral drugs. The story of this compound serves as a valuable case study for scientists and researchers in the ongoing effort to combat HIV/AIDS.

References

Loviride's Binding Site on HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Like other NNRTIs, this compound exerts its antiviral effect by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity. This technical guide provides an in-depth overview of this compound's binding site on HIV-1 RT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular interactions and workflows.

The NNRTI Binding Pocket

This compound binds to a hydrophobic pocket located in the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site.[1][2] This pocket is situated near the base of the p66 thumb and palm subdomains and is comprised of both aromatic and aliphatic amino acid residues. The binding of this compound to this site is non-competitive with respect to the nucleoside triphosphate substrates.[3]

Key Amino Acid Residues in this compound Binding and Resistance

Structural and resistance studies have identified several key amino acid residues that are critical for the binding of this compound and the development of drug resistance. The most prominent of these are:

  • Lysine 103 (K103): The K103N mutation is one of the most common mutations associated with this compound resistance.[4] This substitution of lysine to asparagine at position 103 significantly reduces the binding affinity of this compound.

  • Tyrosine 181 (Y181): The Y181C mutation, a change from tyrosine to cysteine, is another critical mutation that confers resistance to this compound.[4][5]

Other amino acid positions that have been implicated in NNRTI resistance and may influence this compound binding include those from 98 to 108 and 179 to 190.[4]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against wild-type and mutant HIV-1 RT has been quantified using various assays. The following tables summarize the available 50% inhibitory concentration (IC50) data.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT

ParameterValue (µM)Cell Line/Assay Condition
IC500.3Recombinant HIV-1 RT
IC50 Range0.0165 - 0.065Recombinant virus assay (pHXB2)

Data sourced from MedchemExpress and de Béthune et al., 1999.[4][6]

Table 2: Phenotypic Resistance of Clinical HIV-1 Isolates to this compound

Genotypic MarkerIC50 Range (µM)Fold Change in Resistance (log10)
Wild-Type0.0187 - 0.0650.04 - 0.60
K103N MutationNot specified1.05 - 2.24
Y181C MutationNot specifiedNot specified
Overall Range in Patients0.0187 - 49.2250.04 - 3.47

Data from a study on patients treated with long-term this compound monotherapy (de Béthune et al., 1999).[4]

Experimental Protocols

The characterization of this compound's binding site has relied on key experimental techniques, primarily site-directed mutagenesis to create resistant variants and X-ray crystallography to determine the three-dimensional structure of the drug-enzyme complex.

Site-Directed Mutagenesis of HIV-1 RT

Objective: To introduce specific mutations (e.g., K103N, Y181C) into the gene encoding HIV-1 RT to study their effect on this compound susceptibility. A common method employed is the QuikChange™ Site-Directed Mutagenesis System.

Methodology:

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type RT gene as a template, and the mutagenic primers. The reaction cycles are typically:

    • Initial denaturation: 95°C for 30 seconds.

    • 12-18 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 5 minutes.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the nicked, mutated plasmid into competent E. coli cells. The nicks in the plasmid are repaired by the cellular machinery of the bacteria.

  • Selection and Sequencing: Select transformed colonies, typically using antibiotic resistance conferred by the plasmid. Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

X-ray Crystallography of the this compound-HIV-1 RT Complex

Objective: To determine the three-dimensional structure of this compound bound to the NNRTI binding pocket of HIV-1 RT.

Methodology:

  • Protein Expression and Purification: Express the wild-type or mutant HIV-1 RT p66 and p51 subunits, typically in an E. coli expression system. Purify the heterodimeric enzyme using a series of chromatography steps, such as affinity and ion-exchange chromatography.

  • Crystallization:

    • Prepare a complex of the purified HIV-1 RT with this compound. This is often done by co-crystallization, where the drug is added to the protein solution before crystallization trials.

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein-drug complex with a variety of precipitant solutions at different concentrations and pH values.

    • Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooling them in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using molecular replacement, using a previously determined structure of HIV-1 RT as a search model.

    • Build an atomic model of the protein-drug complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

Visualizations

Logical Relationship of this compound Binding and Resistance

cluster_0 This compound Interaction with HIV-1 RT cluster_1 Mechanism of Resistance This compound This compound NNRTI_Binding_Pocket NNRTI Hydrophobic Binding Pocket This compound->NNRTI_Binding_Pocket Binds to HIV1_RT HIV-1 Reverse Transcriptase (p66) NNRTI_Binding_Pocket->HIV1_RT Located in Polymerase_Active_Site Polymerase Active Site NNRTI_Binding_Pocket->Polymerase_Active_Site Allosterically inhibits Mutations Mutations (e.g., K103N, Y181C) Altered_Pocket Altered Binding Pocket Conformation Mutations->Altered_Pocket Reduced_Affinity Reduced this compound Binding Affinity Altered_Pocket->Reduced_Affinity Drug_Resistance Drug Resistance Reduced_Affinity->Drug_Resistance

Caption: this compound binding to HIV-1 RT and the mechanism of resistance.

Experimental Workflow for Characterizing this compound's Binding Site

cluster_0 Site-Directed Mutagenesis Workflow cluster_1 Structural and Functional Analysis start_sdm Start: Wild-Type HIV-1 RT Gene design_primers Design Mutagenic Primers (K103N, Y181C) start_sdm->design_primers pcr PCR Amplification design_primers->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence end_sdm Mutant HIV-1 RT Expression Plasmid sequence->end_sdm expression Protein Expression & Purification end_sdm->expression crystallography X-ray Crystallography (with this compound) expression->crystallography enzyme_kinetics Enzyme Kinetic Assays (IC50 Determination) expression->enzyme_kinetics structure 3D Structure of This compound-RT Complex crystallography->structure data_analysis Quantitative Analysis of Inhibition enzyme_kinetics->data_analysis

Caption: Workflow for mutagenesis and analysis of this compound's binding.

Conclusion

The binding site of this compound on HIV-1 reverse transcriptase is a well-characterized allosteric pocket that is crucial for the drug's inhibitory activity. Understanding the specific amino acid interactions within this site and the mechanisms by which mutations confer resistance is vital for the development of new and more robust NNRTIs. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the precise binding kinetics, including association and dissociation rates, would provide a more complete picture of the dynamic interactions between this compound and its target.

References

Early-Phase Clinical Trial Results for Loviride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. As an NNRTI, its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[1][2][3] Despite showing initial promise, the clinical development of this compound was ultimately halted in the late 1990s due to insufficient potency.[4] This document provides a technical summary of the available data from the early-phase clinical trials of this compound, focusing on its efficacy, safety, and mechanism of action.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound, like other NNRTIs, acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. The binding of this compound to the enzyme's allosteric site alters the conformation of the catalytic site, which in turn disrupts the polymerase activity necessary for viral DNA synthesis from the RNA template. This targeted inhibition is specific to HIV-1 reverse transcriptase.

G Mechanism of Action of this compound (NNRTI) cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (p66 subunit) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA (provirus) Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Reverse_Transcriptase

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.

Early-Phase Clinical Trial Data

In-Vitro Activity

This compound demonstrated inhibitory activity against HIV-1 in laboratory studies. The 50% inhibitory concentration (IC50) for this compound against the reverse transcriptase of HIV-1 was 0.3 µM.[5] Further in-vitro studies showed its efficacy in inhibiting the cytopathic effects of various HIV-1 strains in MT-4 cells, with 50% effective concentrations (EC50) varying by viral strain.[5]

ParameterValueTargetCell Line
IC50 0.3 µMHIV-1 Reverse Transcriptase-
EC50 (HIV-1 IIIB) 0.01 µMHIV-1 (IIIB strain)MT-4 cells
EC50 (HIV-2 ROD) 85.5 µMHIV-2 (ROD strain)MT-4 cells
EC50 (HIV-2 EHO) 7.4 µMHIV-2 (EHO strain)MT-4 cells
EC50 (SIV mac251) 11.4 µMSIV (mac251 strain)MT-4 cells
EC50 (SIV agm3) 28.5 µMSIV (agm3 strain)MT-4 cells
EC50 (SIV mndGB1) 57.0 µMSIV (mndGB1 strain)MT-4 cells
Phase II Clinical Trial Results

A notable early-phase study was the AVANTI 1 trial, a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of adding this compound to a regimen of zidovudine and lamivudine in antiretroviral-naive HIV-infected patients.[2]

AVANTI 1 Trial: Efficacy Outcomes at 52 Weeks [2]

Outcome MeasureZidovudine + Lamivudine + this compound (100 mg TID)Zidovudine + LamivudineP-value
Median Change in CD4 Cell Count (cells/mm³) +124+700.06
Log10 Plasma HIV-1 RNA (AUCMB) Statistically significant difference in favor of the this compound arm-0.022

AUCMB: Area Under the Curve Minus Baseline

A triple combination pilot study involving this compound, lamivudine, and zidovudine also provided insights into the safety and tolerability of a this compound-containing regimen.[6]

Triple Combination Pilot Study: Safety and Tolerability [6]

Adverse Event CategoryThis compound + Zidovudine + Lamivudine (n=10)This compound + Zidovudine (n=10)
Patients with Adverse Events 65
Serious Adverse Events (not drug-related) 34
Dropouts due to Adverse Events 03

Both treatment combinations in this pilot study were reported to be well tolerated.[6]

Experimental Protocols

Detailed experimental protocols from the early-phase trials of this compound are not extensively available in the public domain. However, based on the published abstracts and summaries, the following provides an overview of the methodologies used.

AVANTI 1 Trial Protocol Overview[2]
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 106 antiretroviral-naive HIV-infected patients with CD4 counts between 150-300 cells/mm³ (CDC group A) and 150-500 cells/mm³ (CDC group B/C).

  • Treatment Arms:

    • Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + this compound (100 mg three times daily)

    • Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + Placebo

  • Duration: 52 weeks.

  • Primary Outcome Measures:

    • Degree and duration of reduction of plasma HIV-1 RNA, measured by RNA PCR.

    • Incidence of drug-related toxicities requiring dose modification, interruption, or discontinuation.

G AVANTI 1 Trial Workflow Screening Patient Screening (n=106, Antiretroviral-Naive) Randomization Randomization (1:1) Screening->Randomization Arm_A Treatment Arm A: ZDV + 3TC + this compound Randomization->Arm_A Arm_B Treatment Arm B: ZDV + 3TC + Placebo Randomization->Arm_B Follow_up 52-Week Follow-up Arm_A->Follow_up Arm_B->Follow_up Analysis Efficacy & Safety Analysis Follow_up->Analysis

Caption: High-level workflow of the AVANTI 1 clinical trial.

Conclusion

References

The Genesis of a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide to the Initial Synthesis and Characterization of Loviride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the foundational synthesis and characterization of Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by Janssen Research Foundation, this compound emerged from the screening of a diverse chemical library, leading to the identification of a series of α-anilinophenylacetamide (α-APA) derivatives with potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] This document provides the key experimental protocols, quantitative data from its initial characterization, and a visualization of its mechanism of action.

Core Synthesis

The initial synthesis of this compound, identified by the code R 89439, was described as a relatively uncomplicated process.[1] The general synthetic pathway involves the reaction of an appropriately substituted aniline with a 2-halo-2-phenylacetamide derivative.

Experimental Protocol: Synthesis of this compound (R 89439)

The following protocol is based on the general synthesis of α-anilinophenylacetamide derivatives as described in the seminal publication by Pauwels et al. (1993).[1]

Step 1: Synthesis of 2-amino-4-acetyl-1-methylbenzene

  • To a solution of 4-amino-3-methylacetophenone in a suitable solvent (e.g., a polar aprotic solvent like N,N-dimethylformamide), add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-acetyl-1-methylbenzene.

Step 2: Synthesis of 2-chloro-2-(2,6-dichlorophenyl)acetamide

  • To a solution of 2,6-dichloromandelic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the reaction mixture for a specified period (e.g., 1 hour) at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-2-(2,6-dichlorophenyl)acetamide.

Step 3: Synthesis of this compound (2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide)

  • In a reaction vessel, combine 2-amino-4-acetyl-1-methylbenzene (from Step 1) and 2-chloro-2-(2,6-dichlorophenyl)acetamide (from Step 2) in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture to reflux for a specified period (e.g., 12-18 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to beige powder.

Synthesis_of_this compound cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A 4-Amino-3-methylacetophenone B 2-Amino-4-acetyl-1-methylbenzene A->B Reduction C 2,6-Dichloromandelic acid D 2-Chloro-2-(2,6-dichlorophenyl)acetamide C->D Chlorination, Amidation B_ref 2-Amino-4-acetyl-1-methylbenzene This compound This compound B_ref->this compound Nucleophilic Substitution D_ref 2-Chloro-2-(2,6-dichlorophenyl)acetamide D_ref->this compound Nucleophilic Substitution

Caption: Synthetic pathway for this compound.

Initial Characterization Data

The initial characterization of this compound established its identity, purity, and fundamental physicochemical properties. The following tables summarize the key quantitative data.

Property Value
Chemical Name 2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide
Molecular Formula C₁₇H₁₆Cl₂N₂O₂
Molecular Weight 351.23 g/mol
CAS Number 147362-57-0
Appearance White to beige powder
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound.

Technique Results
¹H NMR Characteristic peaks corresponding to the aromatic protons of the dichlorophenyl and anilino rings, the acetyl methyl protons, the aromatic methyl protons, and the methine proton.
¹³C NMR Resonances for all 17 carbon atoms, including the carbonyl carbons of the amide and acetyl groups, and the aromatic carbons.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity ≥98% with a characteristic retention time under specified column and mobile phase conditions.

Table 2: Summary of Initial Spectroscopic and Chromatographic Data for this compound.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside analogs, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to an allosteric pocket, known as the NNRTI binding pocket, located near the active site. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Mechanism_of_Action cluster_hiv HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA Genome Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase (RT) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound (NNRTI) This compound->RT Allosteric Binding

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for Evaluating Loviride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its efficacy against the human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NNRTIs, this compound functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the replication of the virus.[3][4]

These application notes provide detailed protocols for cell-based assays to determine the in vitro efficacy of this compound against HIV-1. The described methods include the evaluation of antiviral activity in cell culture and the direct assessment of enzymatic inhibition of HIV-1 RT.

Key Concepts

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication or cytopathic effect in a cell-based assay.

  • IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the activity of a target enzyme, in this case, HIV-1 reverse transcriptase.[5]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability.

  • Selective Index (SI): A measure of a drug's therapeutic window, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against various strains of HIV-1 and other retroviruses, as well as its inhibitory activity against the isolated HIV-1 reverse transcriptase enzyme.

Table 1: In Vitro Anti-HIV-1 Efficacy of this compound in MT-4 Cells

Virus StrainAssay TypeParameterValue (µM)Reference
HIV-1 (IIIB)Cytopathic Effect (MTT)EC500.01[1]
HIV-1 (NNRTI resistant strain)Cytopathic Effect (MTT)IC50> 10[1]
HIV-1 (Wild-type, pHXB2)Recombinant Virus AssayIC500.0165 - 0.065[6]
HIV-1 (K103N mutant)Recombinant Virus AssayFold Resistance (log10)0.04 - 3.47[6]
HIV-1 (Y181C mutant)Recombinant Virus AssayFold Resistance562[6]

Table 2: Efficacy of this compound against other Retroviruses in MT-4 Cells

VirusStrainAssay TypeParameterValue (µM)Reference
HIV-2RODCytopathic Effect (MTT)EC5085.5[1]
HIV-2EHOCytopathic Effect (MTT)EC507.4[1]
SIVmac251Cytopathic Effect (MTT)EC5011.4[1]
SIVagm3Cytopathic Effect (MTT)EC5028.5[1]
SIVmndGB1Cytopathic Effect (MTT)EC5057.0[1]

Table 3: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase

Enzyme SourceAssay TypeParameterValue (µM)
Recombinant HIV-1 RTEnzymatic AssayIC500.3

Signaling Pathway

The following diagram illustrates the process of HIV-1 reverse transcription, the target of this compound.

HIV_RT_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Genome Viral_RNA_Cytoplasm Viral RNA Viral_RNA->Viral_RNA_Cytoplasm Viral Entry & Uncoating RT Reverse Transcriptase (RT) Minus_Strand_DNA (-) ssDNA RT->Minus_Strand_DNA Catalyzes Integrase Integrase Protease Protease Viral_RNA_Cytoplasm->Minus_Strand_DNA Reverse Transcription Step 1: RNA-dependent DNA synthesis tRNA_primer Host tRNA Primer tRNA_primer->Minus_Strand_DNA RNA_DNA_Hybrid RNA:DNA Hybrid Minus_Strand_DNA->RNA_DNA_Hybrid Plus_Strand_DNA (+) ssDNA RNA_DNA_Hybrid->Plus_Strand_DNA Reverse Transcription Step 2: RNA degradation (RNase H activity) dsDNA Double-Stranded Viral DNA Plus_Strand_DNA->dsDNA Reverse Transcription Step 3: DNA-dependent DNA synthesis Integrated_Provirus Integrated Provirus dsDNA->Integrated_Provirus Nuclear Import & Integration This compound This compound This compound->RT Inhibits

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the cell-based and enzymatic assays.

Antiviral_Assay_Workflow start Start prep_cells Prepare MT-4 Cell Suspension start->prep_cells seed_plate Seed 96-well Plate with MT-4 Cells prep_cells->seed_plate add_this compound Add Serial Dilutions of this compound seed_plate->add_this compound infect_cells Infect Cells with HIV-1 add_this compound->infect_cells incubate Incubate for 4-5 Days infect_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate Calculate EC50 and CC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the Anti-HIV-1 Cytopathic Effect Assay.

RT_Assay_Workflow start Start prep_reagents Prepare Assay Reagents: RT Enzyme, this compound Dilutions, Template/Primer, dNTPs start->prep_reagents add_to_plate Add Reagents and this compound to 96-well Plate prep_reagents->add_to_plate initiate_reaction Initiate Reaction by Adding RT Enzyme add_to_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect DNA Product (e.g., Colorimetric/Fluorometric) stop_reaction->detect_product read_signal Read Signal on Plate Reader detect_product->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Experimental Protocols

Protocol 1: Anti-HIV-1 Cytopathic Effect Assay in MT-4 Cells using MTT Reduction

This assay measures the ability of this compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection. Cell viability is determined by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.

Materials:

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Plate Seeding: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (cell control) and cells with no compound (virus control).

  • Virus Infection: Add 50 µL of an appropriate dilution of the HIV-1 stock to all wells except the cell control wells. The amount of virus should be optimized to cause significant cell death in the virus control wells after 4-5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay:

    • Carefully remove 150 µL of the medium from each well.

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell control and virus control.

    • Determine the EC50 value by plotting the percentage of inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Similarly, determine the CC50 value from a parallel assay without virus infection.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol describes a generic, non-radioactive method to measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT. This type of assay is often available as a commercial kit.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Template/primer (e.g., poly(A)•oligo(dT))

  • dNTP mix containing digoxigenin (DIG)- and biotin-labeled nucleotides

  • Lysis buffer (if preparing viral lysates)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the reaction mixture containing the template/primer and dNTP mix according to the kit manufacturer's instructions.

  • Assay Setup:

    • Add the diluted this compound to the wells of a microtiter plate.

    • Add the reaction mixture to each well.

    • Include a positive control (RT enzyme without inhibitor) and a negative control (no RT enzyme).

  • Enzyme Reaction:

    • Add the recombinant HIV-1 RT to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection of DNA Product:

    • Transfer the reaction product to a streptavidin-coated 96-well plate. The biotin-labeled DNA will bind to the streptavidin.

    • Incubate for 1 hour at 37°C and then wash the plate to remove unbound components.

    • Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate to remove unbound conjugate.

  • Signal Development:

    • Add the peroxidase substrate to each well and incubate at room temperature until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The described cell-based and enzymatic assays provide robust and reliable methods for evaluating the in vitro efficacy of this compound against HIV-1. The cytopathic effect assay using MT-4 cells is a valuable tool for determining the antiviral activity in a cellular context, while the reverse transcriptase inhibition assay allows for the direct measurement of the compound's effect on its molecular target. By following these detailed protocols, researchers can obtain consistent and reproducible data to characterize the potency and selectivity of this compound and other NNRTI candidates.

References

Application Notes and Protocols for Assessing Loviride Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary audience for these application notes includes researchers, scientists, and professionals involved in drug development and antiviral research. The protocols herein describe the use of a common colorimetric method, the Resazurin assay, to determine the 50% cytotoxic concentration (CC50) of this compound in relevant cell lines. Additionally, this document includes information on the culture of MT-4 cells, a human T-cell lymphoblastoid cell line susceptible to HIV infection, and presents available data on this compound's activity. A generalized signaling pathway for NNRTIs and a detailed experimental workflow are provided to aid in experimental design and data interpretation.

Introduction

This compound is an antiviral drug that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and has shown activity against Human Immunodeficiency Virus (HIV).[1] As with any antiviral compound, evaluating its cytotoxic potential is a critical step in the drug development process.[2] Cytotoxicity assays are essential for determining the concentration at which a compound may harm host cells, thereby establishing a therapeutic window where the drug is effective against the virus with minimal toxicity to the host.[2] The 50% cytotoxic concentration (CC50) is a key metric derived from these assays, representing the concentration of a drug that reduces the viability of a cell population by 50%.[2] This document outlines a detailed protocol for determining the CC50 of this compound using the Resazurin assay, a sensitive and reliable method for assessing cell viability.[3][4]

Data Presentation

The following table summarizes the available in vitro activity data for this compound against different HIV and Simian Immunodeficiency Virus (SIV) strains in MT-4 cells. It is important to note that these are 50% effective concentrations (EC50) for viral inhibition, not 50% cytotoxic concentrations (CC50).

Virus StrainCell LineEC50 (µM)
HIV-1 (IIIB)MT-40.01
HIV-2 (ROD)MT-485.5
HIV-2 (EHO)MT-47.4
SIV (mac251)MT-411.4
SIV (agm3)MT-428.5
SIV (mndGB1)MT-457.0
Data sourced from MedchemExpress.[5]

Experimental Protocols

Cell Line and Culture Conditions

The MT-4 cell line, a human T-cell lymphoblastoid line, is highly susceptible to HIV infection and is a relevant model for studying antiviral compounds like this compound.[6][7]

  • Cell Line: MT-4 (Human T-cell lymphoblastoid)

  • Growth Mode: Suspension[8]

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[6][7]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[6]

  • Subculture Routine: Seed cultures at a density of 2-3 x 10^5 cells/mL. Cells should be passaged when the density reaches approximately 9 x 10^5 cells/mL. For passaging, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.[6]

Preparation of this compound Stock Solution
  • Solvent: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells containing cells does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).

Resazurin Cytotoxicity Assay Protocol

This protocol is adapted from standard resazurin assay procedures.[4][9][10][11]

Materials:

  • MT-4 cells in logarithmic growth phase

  • This compound serial dilutions

  • 96-well, opaque-walled microplates (to minimize background fluorescence)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, filter-sterilized)[9]

  • Complete RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)[9]

Procedure:

  • Cell Seeding:

    • Count the MT-4 cells and adjust the cell suspension density to 1 x 10^5 cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include control wells:

      • Cell Control: Wells with cells and medium only (no this compound).

      • Blank Control: Wells with medium only (no cells) for background fluorescence subtraction.

      • Vehicle Control: Wells with cells and the highest concentration of DMSO used in the this compound dilutions.

  • Compound Addition:

    • Prepare a series of this compound dilutions (e.g., 2-fold or 10-fold serial dilutions) in complete culture medium.

    • Add 100 µL of each this compound dilution to the respective wells of the plate. This will result in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

  • Addition of Resazurin Reagent:

    • After the incubation period, add 20 µL of the resazurin solution to each well, including controls.[9]

    • Gently mix the plate on a shaker for a few seconds.

  • Final Incubation:

    • Return the plate to the incubator and incubate for 2-4 hours. The incubation time should be optimized for the MT-4 cell line to ensure sufficient conversion of resazurin to resorufin without saturation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]

Data Analysis:

  • Subtract the average fluorescence of the blank control wells from all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Cell Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the CC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound (NNRTI) RT HIV Reverse Transcriptase This compound->RT Binds to allosteric site Viral_DNA Viral DNA RT->Viral_DNA Inhibited Viral_RNA Viral RNA Viral_RNA->RT Mitochondria Mitochondria Metabolic_Activity Reduced Metabolic Activity (e.g., NADH/NADPH levels) Mitochondria->Metabolic_Activity Cell_Death Cell Death Metabolic_Activity->Cell_Death Potential Off-Target Cytotoxic Effect

Caption: Generalized NNRTI mechanism and potential cytotoxicity pathway.

Experimental Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 start Start cell_culture Culture MT-4 Cells start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_addition Add this compound to Cells cell_seeding->drug_addition drug_prep Prepare this compound Serial Dilutions drug_prep->drug_addition incubation Incubate (48-72h) drug_addition->incubation resazurin_add Add Resazurin incubation->resazurin_add final_incubation Incubate (2-4h) resazurin_add->final_incubation read_plate Measure Fluorescence final_incubation->read_plate data_analysis Calculate % Viability and CC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity via Resazurin assay.

References

Troubleshooting & Optimization

Loviride In Vitro Assay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Loviride in in vitro assays. It includes troubleshooting guides, frequently asked questions, quantitative data, detailed experimental protocols, and workflow diagrams to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in a laboratory setting.

Q1: How should I prepare and store this compound stock solutions? this compound has low solubility in water but is soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. When preparing working dilutions for your assay, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What is a typical starting concentration range for this compound in an anti-HIV-1 assay? this compound is a potent inhibitor of wild-type HIV-1. A good starting point for a dose-response curve is to bracket its known effective concentrations. The IC50 for the HIV-1 reverse transcriptase enzyme is approximately 0.3 µM, and the EC50 against viral replication in MT-4 cells is typically in the low nanomolar to low micromolar range, depending on the virus strain.[1] A suggested range for initial experiments would be from 0.001 µM to 10 µM, using serial dilutions.

Q3: My experiment shows lower-than-expected inhibition of HIV-1 replication. What are the possible causes? Several factors could lead to poor inhibitory activity:

  • Viral Resistance: Your HIV-1 strain may harbor resistance mutations. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), and mutations in the RT enzyme, such as the common K103N substitution, can confer high-level resistance.[2] Genotypic analysis of your viral stock is recommended.

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have reduced its potency.

  • Assay System: The cell line, viral inoculum size (Multiplicity of Infection, MOI), and incubation time can all influence the apparent efficacy. Ensure these parameters are consistent and optimized for your specific experimental setup.

  • Protein Binding: If your culture medium contains high concentrations of serum proteins, a fraction of the drug may be bound and rendered inactive. While standard for cell culture, be aware that this can influence the effective concentration.

Q4: I am observing significant cell death in my uninfected control wells treated with this compound. What should I do? This indicates that the concentrations of this compound or the solvent used are causing cytotoxicity.

  • Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells using the same concentration range of this compound as in your antiviral assay. This will determine the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A high SI value (typically ≥10) indicates that the compound's antiviral activity occurs at concentrations well below those that cause cell death, signifying a good therapeutic window.[3]

  • Check DMSO Concentration: Ensure the final DMSO concentration in all wells is below 0.1% and is consistent across all conditions, including the "no-drug" control.

Q5: Can this compound be used against HIV-2 or Simian Immunodeficiency Virus (SIV)? this compound is highly selective for HIV-1. While it shows some inhibitory activity against HIV-2 and SIV, the effective concentrations are significantly higher (in the micromolar range), making it a much less potent inhibitor for these viruses compared to HIV-1.[1]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound from in vitro studies.

Table 1: Anti-HIV-1 Activity of this compound

Target Strain Assay System Parameter Value (µM) Citation
Reverse Transcriptase HIV-1 Enzyme Assay IC50 0.3 [1]
HIV-1 Replication IIIB MT-4 cells EC50 0.01 [1]
HIV-1 Replication NL4.3 MT-4 cells EC50 Value not specified [1]

| HIV-1 Replication | NNRTI Resistant | MT-4 cells | EC50 | Value not specified |[1] |

Table 2: Activity Against Other Retroviruses

Target Strain Assay System Parameter Value (µM) Citation
HIV-2 Replication ROD MT-4 cells EC50 85.5 [1]
HIV-2 Replication EHO MT-4 cells EC50 7.4 [1]
SIV Replication mac251 MT-4 cells EC50 11.4 [1]
SIV Replication agm3 MT-4 cells EC50 28.5 [1]

| SIV Replication | mndGB1 | MT-4 cells | EC50 | 57.0 |[1] |

Table 3: Cytotoxicity of this compound

Cell Line Assay Parameter Value (µM) Citation

| MT-4 | Cell Viability | CC50 | Must be determined experimentally |[1] |

Note: CC50 (50% cytotoxic concentration) is a critical parameter that should be determined in the same cell line and under the same assay conditions as the antiviral activity measurement.

Visualizations: Pathways and Workflows

Visual aids help clarify complex processes. The following diagrams illustrate the mechanism of action and an experimental workflow for optimizing this compound concentration.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_outside Fusion 2. Fusion & Entry RT 3. Reverse Transcription (RNA -> DNA) Fusion->RT Integration 4. Integration (Viral DNA joins Host DNA) RT->Integration Replication 5. Replication (Transcription & Translation) Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virus 1. HIV Virion Binding HIV_Virus->Fusion Binds to CD4 Receptor NNRTI_Action This compound (NNRTI) Inhibits this step NNRTI_Action->RT

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Optimization_Workflow Prep 1. Prepare this compound Stock (10 mM in DMSO) Antiviral 2A. Antiviral Assay (EC50) - Infect cells (e.g., MT-4) - Add serial dilutions of this compound - Measure p24 antigen or CPE Prep->Antiviral Cytotox 2B. Cytotoxicity Assay (CC50) - Use uninfected cells - Add same serial dilutions - Measure cell viability (MTT) Prep->Cytotox DataEC50 3A. Analyze EC50 Data (Dose-Response Curve) Antiviral->DataEC50 DataCC50 3B. Analyze CC50 Data (Dose-Response Curve) Cytotox->DataCC50 CalcSI 4. Calculate Selectivity Index (SI = CC50 / EC50) DataEC50->CalcSI DataCC50->CalcSI Decision 5. Evaluate Results CalcSI->Decision Optimal Optimal Concentration Range Identified (Concentrations << CC50) Decision->Optimal SI ≥ 10 Reassess Re-evaluate Assay Conditions (e.g., lower concentrations, check solvent effect) Decision->Reassess SI < 10

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50%.

Materials:

  • Human T-cell line (e.g., MT-4)

  • This compound stock solution (10 mM in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Plating: Seed uninfected MT-4 cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Include wells for "cells only" (no drug) and "medium only" (no cells) controls.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium from your stock solution. Add 100 µL of these dilutions to the appropriate wells to achieve the final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1%.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 4-5 days) at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.[5]

Protocol 2: Anti-HIV-1 Activity (EC50) using p24 Antigen ELISA

This protocol quantifies the reduction in HIV-1 replication by measuring the concentration of the viral core protein p24 in the culture supernatant.

Materials:

  • MT-4 cells (or other permissive T-cell line)

  • HIV-1 viral stock of known titer

  • This compound serial dilutions

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Methodology:

  • Cell Infection: Plate MT-4 cells at 1 x 10^5 cells/mL in a 96-well plate. Add the HIV-1 viral stock at a predetermined MOI (e.g., 0.01).

  • Compound Addition: Immediately add serial dilutions of this compound to the infected cell cultures. Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.

  • Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 4-5 days, allowing for several rounds of viral replication.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant from each well for p24 analysis.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the kit manufacturer's protocol.[6] This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a colorimetric substrate.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit (usually 450 nm).

  • Analysis: Generate a standard curve using the recombinant p24 standards provided in the kit. Calculate the p24 concentration in each sample. Determine the percentage of inhibition for each this compound concentration relative to the "virus control". Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to calculate the EC50 value.

Protocol 3: Cell-Free HIV-1 Reverse Transcriptase (RT) Enzyme Assay

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound serial dilutions

  • Non-radioactive RT assay kit (typically colorimetric or fluorescent)

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare all kit components (e.g., reaction buffer, template/primer, labeled nucleotides) as described in the manufacturer's protocol.

  • Inhibitor Pre-incubation: In the wells of the assay plate, mix the recombinant HIV-1 RT enzyme with the various dilutions of this compound. Include "no inhibitor" and "no enzyme" controls. Allow a brief pre-incubation period if recommended by the kit.

  • Reaction Initiation: Start the enzymatic reaction by adding the template/primer and nucleotide mixture to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the protocol (e.g., 60 minutes).

  • Detection: Stop the reaction and perform the detection step. This usually involves transferring the reaction product to a new plate coated with a capture molecule (e.g., streptavidin) and then adding an enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) followed by a colorimetric or fluorescent substrate.

  • Data Acquisition: Read the signal (absorbance or fluorescence) on a microplate reader.

  • Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

References

Technical Support Center: Overcoming Loviride-Induced Cross-Resistance in HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Loviride-induced cross-resistance in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in the context of HIV drug resistance?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was evaluated in clinical trials but never received marketing approval due to limited potency.[1] Its clinical significance now primarily lies in the high probability of inducing cross-class resistance to other NNRTIs, such as efavirenz and nevirapine.[1] This is often due to the selection of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme, particularly the K103N mutation.[1][2]

Q2: What are the primary mutations associated with this compound resistance and subsequent cross-resistance to other NNRTIs?

A2: The most common mutation selected by this compound is K103N in the reverse transcriptase enzyme.[2][3] This single mutation can confer high-level resistance to this compound and broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[3][4] Another significant mutation is Y181C, which also confers resistance to this compound and delavirdine but may leave the virus susceptible to newer NNRTIs like efavirenz.[3] Other mutations such as V106A, G190A, and Y188L are also associated with NNRTI resistance.[5]

Q3: How do mutations like K103N confer resistance to this compound and other NNRTIs?

A3: The K103N mutation is located near the entrance of the hydrophobic pocket in the HIV-1 reverse transcriptase where NNRTIs bind.[2] The substitution of lysine (K) with asparagine (N) at this position is thought to stabilize the closed conformation of the binding pocket, making it more difficult for the inhibitor to enter and bind.[2] This altered binding affinity reduces the drug's effectiveness.

Q4: Are newer generation NNRTIs effective against this compound-resistant HIV strains?

A4: Newer generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against HIV strains with common NNRTI resistance mutations like K103N and Y181C.[5][6] However, the accumulation of multiple NNRTI resistance mutations can still lead to reduced susceptibility to these newer agents.[6][7] For instance, the G190E mutation can significantly reduce susceptibility to both etravirine and rilpivirine.[5][6] Doravirine is another newer NNRTI with a higher barrier to resistance, but its effectiveness can also be compromised by complex mutational patterns.[7]

Q5: What are the key experimental assays to determine this compound-induced cross-resistance?

A5: The two primary types of assays are:

  • Genotypic Assays: These assays sequence the HIV reverse transcriptase gene to identify specific mutations known to be associated with drug resistance.[8] This information is then used to predict the susceptibility of the virus to different drugs.

  • Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug in cell culture.[9] The result is typically reported as the fold change in the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.

Troubleshooting Guides

Genotypic Resistance Assay (Sanger Sequencing)

Issue 1: Poor quality sequencing data (e.g., messy chromatogram, low signal intensity).

  • Possible Cause:

    • Low viral load in the patient sample (typically requires >500-1000 copies/mL).

    • Poor quality of the extracted viral RNA.

    • Inefficient reverse transcription or PCR amplification.

    • Contaminants in the DNA template.

    • Incorrect primer concentration or annealing temperature.

  • Troubleshooting Steps:

    • Confirm the viral load of the sample. If it is too low, obtaining a reliable genotype may not be possible.

    • Re-extract the viral RNA using a validated kit and ensure proper handling to prevent degradation.

    • Optimize the reverse transcription and PCR conditions, including enzyme concentration, cycling temperatures, and extension times.

    • Purify the PCR product to remove contaminants like excess primers and salts.

    • Verify the concentration and quality of the sequencing primers.

Issue 2: Ambiguous base calls (mixed peaks) in the sequence.

  • Possible Cause:

    • Presence of a mixed viral population (quasispecies) with different resistance mutations at the same position.

    • PCR contamination with a different HIV strain.

    • Sequencing artifacts.

  • Troubleshooting Steps:

    • Review the chromatogram carefully. A true mixed population will show two distinct peaks of roughly similar height.

    • If contamination is suspected, repeat the entire process from RNA extraction with new reagents and in a clean environment.

    • Consider using more sensitive methods like next-generation sequencing (NGS) to better characterize minor variants, although the clinical significance of these may be unclear.

Phenotypic Resistance Assay (Cell-Based)

Issue 1: High variability in IC50 values between replicate experiments.

  • Possible Cause:

    • Inconsistent virus input across wells.

    • Variability in cell viability or density.

    • Inaccurate drug dilutions.

    • Contamination of cell cultures.

  • Troubleshooting Steps:

    • Ensure accurate quantification of the viral stock and use a consistent multiplicity of infection (MOI) for each experiment.

    • Maintain healthy and consistently growing cell cultures. Perform cell counts and viability checks before each assay.

    • Prepare fresh serial dilutions of the antiretroviral drugs for each experiment from a well-characterized stock.

    • Regularly test cell lines for mycoplasma contamination.

Issue 2: No significant inhibition of viral replication even at high drug concentrations for a known susceptible virus.

  • Possible Cause:

    • Inactive or degraded drug.

    • Error in the preparation of drug dilutions.

    • Use of a resistant virus strain by mistake.

  • Troubleshooting Steps:

    • Use a fresh aliquot of the drug or a new batch from the supplier.

    • Carefully re-prepare the drug dilutions and verify the calculations.

    • Confirm the identity and susceptibility profile of the virus strain being used through genotypic analysis.

Issue 3: Unexpectedly high background signal in the control wells (no virus).

  • Possible Cause:

    • Cellular toxicity of the drug at high concentrations.

    • Contamination of the cell culture or reagents.

    • Issues with the detection reagent (e.g., luciferase substrate).

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay to determine the concentration range where the drug does not affect cell viability.

    • Use fresh, sterile reagents and maintain aseptic techniques.

    • Ensure the detection reagent is properly stored and prepared according to the manufacturer's instructions.

Data Presentation

Table 1: Cross-Resistance Profile of this compound-Resistant HIV-1 Isolates

Isolate IDKey NNRTI MutationsThis compound Fold Resistance (IC50 in µM)Nevirapine Fold ResistanceDelavirdine Fold ResistanceEfavirenz Fold Resistance
Wild-Type None1.0 (0.017)1.01.01.0
B701 K103N27.9 (0.475)138>62.23.2
B702 K103N97.1 (1.65)141>62.2130
B723 Y181C562 (9.28)Not Available39.20.8
B706 K103NNot Available204>62.2130

Data synthesized from Hertogs et al. (1998). Fold resistance is the ratio of the IC50 of the test virus to the IC50 of the wild-type virus.

Experimental Protocols

Protocol 1: HIV-1 Genotypic Resistance Assay by Sanger Sequencing
  • Viral RNA Extraction:

    • Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL) using a commercial viral RNA extraction kit following the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR):

    • Perform a one-step or two-step RT-PCR to amplify the protease and reverse transcriptase regions of the pol gene.

    • Use primers specific to conserved regions flanking the target sequence.

    • Include appropriate positive and negative controls.

  • PCR Product Purification:

    • Purify the amplified DNA fragment from the PCR reaction mix using a commercial PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

    • Use both forward and reverse sequencing primers for bidirectional sequencing to ensure accuracy.

  • Sequence Analysis:

    • Purify the sequencing products to remove unincorporated ddNTPs.

    • Separate the DNA fragments by size using capillary electrophoresis.

    • The sequence is read by detecting the fluorescence of the incorporated ddNTPs.

    • Assemble the forward and reverse sequences and compare them to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the clinical significance of the identified mutations using a reputable HIV drug resistance database (e.g., Stanford HIV Drug Resistance Database).

Protocol 2: Cell-Based Phenotypic HIV-1 Drug Susceptibility Assay
  • Cell Culture:

    • Maintain a suitable cell line (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation:

    • Prepare a stock solution of the antiretroviral drug in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the drug in culture medium to create a range of concentrations to be tested.

  • Virus Infection:

    • Infect the target cells with a standardized amount of the patient-derived or laboratory-adapted HIV-1 strain.

  • Drug Treatment:

    • Add the serially diluted drug to the infected cell cultures.

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication in each well. Common methods include:

      • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

      • Luciferase Reporter Assay: For cell lines like TZM-bl that contain a luciferase reporter gene under the control of the HIV-1 LTR promoter, measure luciferase activity.

      • Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant.

  • Data Analysis:

    • Plot the percentage of viral inhibition versus the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

    • Determine the fold change in resistance by dividing the IC50 of the test virus by the IC50 of a drug-susceptible wild-type reference virus.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay PatientSample Patient Plasma RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction Virus_Isolation Virus Isolation or Recombinant Virus Generation PatientSample->Virus_Isolation RT_PCR RT-PCR Amplification (pol gene) RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Genotype_Analysis Sequence Analysis & Mutation Identification Sequencing->Genotype_Analysis Cell_Culture Cell Culture Infection Virus_Isolation->Cell_Culture Drug_Exposure Drug Titration Cell_Culture->Drug_Exposure Replication_Assay Viral Replication Assay (e.g., p24, Luciferase) Drug_Exposure->Replication_Assay Phenotype_Analysis IC50 Calculation & Fold Resistance Replication_Assay->Phenotype_Analysis

Experimental workflow for HIV drug resistance testing.

NNRTI_Resistance_Pathway cluster_virus HIV-1 Replication Cycle cluster_drug NNRTI Action & Resistance RT Reverse Transcriptase Proviral_DNA Proviral DNA RT->Proviral_DNA Viral_RNA Viral RNA Viral_RNA->RT NNRTI NNRTI (e.g., this compound) Binding_Pocket NNRTI Binding Pocket NNRTI->Binding_Pocket Binds to Binding_Pocket->RT Inhibits Reduced_Binding Reduced NNRTI Binding Binding_Pocket->Reduced_Binding Mutation Mutation (e.g., K103N) Mutation->Binding_Pocket Alters Cross_Resistance Cross-Resistance to other NNRTIs Reduced_Binding->Cross_Resistance

Mechanism of NNRTI action and resistance development.

troubleshooting_logic action action start Virologic Failure on NNRTI-based Regimen resistance_test Perform Genotypic Resistance Test start->resistance_test mutations_present Major NNRTI Mutations Present? resistance_test->mutations_present k103n K103N Mutation? mutations_present->k103n Yes no_mutations No Major Mutations mutations_present->no_mutations No y181c Y181C Mutation? k103n->y181c and/or switch_2nd_gen Consider 2nd/3rd Gen NNRTI (e.g., Doravirine) or switch class k103n->switch_2nd_gen complex_pattern Complex/Multiple Mutations? y181c->complex_pattern and/or y181c->switch_2nd_gen consider_phenotype Consider Phenotypic Test for complex patterns complex_pattern->consider_phenotype investigate_adherence Investigate Adherence, Drug Interactions, etc. no_mutations->investigate_adherence switch_class Switch to a different class of ARV (e.g., PI, INSTI) consider_phenotype->switch_class

Decision-making logic for managing NNRTI resistance.

References

Technical Support Center: Refining Loviride & NNRTI Dosage for Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosages of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), with a focus on the principles applicable to investigational compounds like Loviride. Due to the limited publicly available preclinical data for this compound, this guide incorporates general principles and troubleshooting strategies for NNRTIs in animal models.

Frequently Asked Questions (FAQs)

Q1: Where can I find a starting dose for this compound in my animal model?

A1: Publicly available, specific in vivo dosage information for this compound in animal models is scarce as the drug did not receive marketing approval due to limited potency.[1] For such investigational compounds, a common starting point is to extrapolate from in vitro efficacy data (e.g., EC50 or IC50 values) and conduct dose-ranging studies. The IC50 of this compound for HIV-1 reverse transcriptase is approximately 0.3 µM.[2] Initial dose-finding studies are crucial to determine the maximum tolerated dose (MTD) and to observe any signs of toxicity.

Q2: What are the key pharmacokinetic parameters to consider when refining NNRTI dosage?

A2: Key pharmacokinetic (PK) parameters include:

  • Cmax (Maximum concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to maximum concentration): The time it takes to reach Cmax.

  • AUC (Area under the curve): The total exposure to the drug over time.

  • Half-life (t½): The time it takes for the drug concentration to reduce by half.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Understanding these parameters in your specific animal model is critical for establishing a dosing regimen that maintains therapeutic concentrations without causing toxicity.

Q3: How do I select the appropriate animal model for my this compound/NNRTI study?

A3: The choice of animal model depends on the research question. For HIV research, common models include humanized mice (engrafted with human immune cells or tissues) and non-human primates (NHPs) infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV).[3][4] The selected model should be susceptible to the virus and allow for the evaluation of antiviral efficacy and relevant physiological endpoints.

Q4: What are common challenges encountered when administering NNRTIs to animals?

A4: Common challenges include:

  • Poor aqueous solubility: Many NNRTIs are poorly soluble in water, making formulation for oral or parenteral administration difficult.

  • Rapid metabolism: Some NNRTIs are rapidly metabolized by the liver, leading to low bioavailability and short half-life.

  • Development of drug resistance: Suboptimal dosing can lead to the rapid emergence of resistant viral strains.

  • Off-target toxicity: High doses may lead to unforeseen toxicities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma drug levels between animals. Inconsistent drug formulation or administration technique. Differences in animal metabolism.Ensure consistent and homogenous formulation. Standardize administration procedures (e.g., gavage volume, injection site). Consider using animals from a more genetically homogenous background.
Lack of efficacy despite achieving target in vitro concentrations. Poor bioavailability. Rapid drug clearance. Development of viral resistance.Conduct a full pharmacokinetic study to determine bioavailability and clearance rates. Adjust the dose or dosing frequency. Analyze viral isolates for resistance mutations.
Observed toxicity at presumed therapeutic doses. Species-specific metabolic pathways leading to toxic metabolites. Off-target effects.Perform dose de-escalation studies to identify the Maximum Tolerated Dose (MTD). Conduct histopathology and clinical chemistry to identify affected organs.
Difficulty in formulating the compound for oral administration. Poor solubility of the NNRTI.Explore different formulation strategies such as nanosuspensions, lipid-based formulations, or the use of solubility-enhancing excipients.

Experimental Protocols

General Protocol for an In Vivo Efficacy Study of an NNRTI in a Humanized Mouse Model
  • Animal Model: Utilize humanized mice (e.g., BLT mice) engrafted with human hematopoietic stem cells.

  • Drug Formulation:

    • For oral administration, formulate the NNRTI in a vehicle appropriate for the compound's solubility (e.g., a suspension in 0.5% methylcellulose).

    • For parenteral administration, use a sterile vehicle suitable for injection (e.g., a solution in DMSO and saline).

  • Dose-Ranging Study:

    • Administer a range of doses (e.g., 10, 30, 100 mg/kg) to small groups of non-infected mice to determine the MTD.

    • Monitor animals for clinical signs of toxicity, body weight changes, and food/water intake for at least 7 days.

  • Efficacy Study:

    • Infect humanized mice with a replication-competent HIV-1 strain.

    • Once infection is established (confirmed by plasma viral load), randomize mice into treatment and vehicle control groups.

    • Administer the selected doses of the NNRTI (based on the dose-ranging study) daily for a specified period (e.g., 14-28 days).

    • Monitor plasma viral load at regular intervals (e.g., weekly).

    • At the end of the study, collect blood and tissues for virological and immunological analyses (e.g., CD4+ T cell counts, viral DNA in tissues).

Quantitative Data Summary

NNRTIAnimal ModelDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)Half-life (h)
Efavirenz Rhesus Macaque10Oral2,50045,00018
Nevirapine Rat50Oral4,00030,0006
Rilpivirine Dog5Oral1502,50040

Note: These values are illustrative and can vary significantly based on the specific study design and formulation.

Visualizations

G cluster_0 HIV Replication Cycle cluster_1 NNRTI Mechanism of Action HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion This compound (NNRTI) This compound (NNRTI) Reverse Transcriptase Reverse Transcriptase This compound (NNRTI)->Reverse Transcriptase Inhibition Inhibition Reverse Transcriptase->Inhibition Inhibition->Reverse Transcription G Start Start In Vitro Data Review (IC50/EC50) In Vitro Data Review (IC50/EC50) Start->In Vitro Data Review (IC50/EC50) Dose Range Finding Study (MTD) Dose Range Finding Study (MTD) In Vitro Data Review (IC50/EC50)->Dose Range Finding Study (MTD) Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Dose Range Finding Study (MTD)->Pharmacokinetic (PK) Study Efficacy Study in Disease Model Efficacy Study in Disease Model Analyze PK/PD Relationship Analyze PK/PD Relationship Efficacy Study in Disease Model->Analyze PK/PD Relationship Refine Dosage Regimen Refine Dosage Regimen Analyze PK/PD Relationship->Refine Dosage Regimen End End Analyze PK/PD Relationship->End Optimal Dose Identified Refine Dosage Regimen->Efficacy Study in Disease Model Iterate Pharmacokinetic (PK) Study) Pharmacokinetic (PK) Study) Pharmacokinetic (PK) Study)->Efficacy Study in Disease Model G Suboptimal Efficacy Suboptimal Efficacy Check Plasma Concentration Check Plasma Concentration Suboptimal Efficacy->Check Plasma Concentration Low Concentration Low Concentration Check Plasma Concentration->Low Concentration Sufficient Concentration Sufficient Concentration Check Plasma Concentration->Sufficient Concentration Increase Dose/Frequency Increase Dose/Frequency Low Concentration->Increase Dose/Frequency Check Formulation/Bioavailability Check Formulation/Bioavailability Low Concentration->Check Formulation/Bioavailability Assess Viral Resistance Assess Viral Resistance Sufficient Concentration->Assess Viral Resistance Consider Combination Therapy Consider Combination Therapy Assess Viral Resistance->Consider Combination Therapy

References

Validation & Comparative

Navigating Resistance: A Comparative Analysis of Loviride and Second-Generation NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among non-nucleoside reverse transcriptase inhibitors (NNRTIs) is paramount in the development of effective HIV-1 treatment strategies. This guide provides a detailed comparison of the first-generation NNRTI, Loviride, with the second-generation agents, etravirine and rilpivirine, focusing on their cross-resistance profiles, the underlying molecular mechanisms, and the experimental methodologies used for their evaluation.

This compound, a first-generation NNRTI, demonstrated initial promise but was ultimately hampered by a low genetic barrier to resistance. The emergence of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme not only confers resistance to this compound but also leads to extensive cross-resistance with other first-generation NNRTIs. Second-generation NNRTIs, such as etravirine and rilpivirine, were specifically designed to be effective against viral strains harboring mutations that render first-generation drugs ineffective. This guide delves into the available experimental data to provide a clear comparison of their performance.

Quantitative Analysis of Cross-Resistance

The development of resistance to NNRTIs is primarily associated with mutations in the hydrophobic pocket of the HIV-1 reverse transcriptase, the binding site for this class of drugs. The following table summarizes the fold change in the 50% inhibitory concentration (IC50) for this compound and other NNRTIs in the presence of key resistance mutations. This data is crucial for predicting the efficacy of these drugs against resistant viral strains.

HIV-1 RT MutationThis compound Fold Resistance (IC50)Nevirapine Fold Resistance (IC50)Delavirdine Fold Resistance (IC50)Efavirenz Fold Resistance (IC50)Etravirine Fold Resistance (IC50)Rilpivirine Fold Resistance (IC50)
Wild Type 111111
K103N >100[1]>100[1]>100[1]>30[1]<3<2[2]
Y181C 562[1]>100>100<3[1]<3<2[2]
K103N + Y181C HighHighHighHigh~3-10~2-5

Note: Data for etravirine and rilpivirine in direct comparison with this compound against specific single mutations is limited in the reviewed literature. The provided values are based on their known activity against NNRTI-resistant strains in general. High fold resistance indicates a significant loss of antiviral activity.

Experimental Protocols

The determination of NNRTI cross-resistance relies on two primary experimental approaches: phenotypic and genotypic assays.

Phenotypic Resistance Assays: The Recombinant Virus Assay

Phenotypic assays directly measure the ability of a drug to inhibit viral replication. The recombinant virus assay is a widely used method.[3]

Methodology:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from a patient's plasma sample. The region of the pol gene encoding the reverse transcriptase is then amplified using reverse transcription polymerase chain reaction (RT-PCR).

  • Cloning: The amplified RT gene is inserted into a laboratory-adapted HIV-1 vector that has had its own RT gene removed. This creates a panel of recombinant viruses that are identical except for the patient-derived RT sequence.

  • Cell Culture and Drug Susceptibility Testing: The recombinant viruses are used to infect a susceptible cell line in the presence of serial dilutions of the NNRTI being tested.

  • Measurement of Viral Replication: After a set incubation period, viral replication is measured, often by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the production of a viral protein (e.g., p24 antigen).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient-derived virus and compared to the IC50 for a wild-type reference virus. The ratio of these values represents the fold-resistance.

Genotypic Resistance Assays: Sequencing the Reverse Transcriptase Gene

Genotypic assays identify the presence of specific mutations in the reverse transcriptase gene that are known to be associated with drug resistance.

Methodology:

  • RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from the patient's plasma and the RT-coding region is amplified.

  • DNA Sequencing: The amplified DNA is then sequenced to determine the exact order of nucleotides.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any amino acid substitutions.

  • Interpretation: The identified mutations are cross-referenced with databases (e.g., the Stanford University HIV Drug Resistance Database) that correlate specific mutations with resistance to different antiretroviral drugs.

Visualizing Experimental Workflows and Resistance Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_phenotypic Phenotypic Assay (Recombinant Virus Assay) cluster_genotypic Genotypic Assay P1 Patient Plasma Sample P2 Viral RNA Extraction P1->P2 P3 RT-PCR Amplification of RT Gene P2->P3 P4 Cloning into RT-deficient HIV Vector P3->P4 P5 Generation of Recombinant Virus P4->P5 P6 Cell Culture with Serial Drug Dilutions P5->P6 P7 Measure Viral Replication (e.g., Luciferase Assay) P6->P7 P8 Calculate Fold Resistance (IC50) P7->P8 G1 Patient Plasma Sample G2 Viral RNA Extraction G1->G2 G3 RT-PCR Amplification of RT Gene G2->G3 G4 DNA Sequencing G3->G4 G5 Sequence Analysis vs. Wild Type G4->G5 G6 Identify Resistance Mutations G5->G6 G7 Interpret Resistance Profile G6->G7

Caption: Workflow of Phenotypic and Genotypic HIV Drug Resistance Assays.

NNRTI_Resistance_Mechanism cluster_wt Wild-Type HIV Reverse Transcriptase cluster_mutant Mutant HIV Reverse Transcriptase WT_Pocket NNRTI Binding Pocket Mutant_Pocket Altered Binding Pocket (e.g., K103N, Y181C) Loviride_WT This compound Loviride_WT->WT_Pocket Binds Effectively Etravirine_WT Etravirine Etravirine_WT->WT_Pocket Binds Effectively Loviride_Mutant This compound Loviride_Mutant->Mutant_Pocket Binding Impaired Etravirine_Mutant Etravirine Etravirine_Mutant->Mutant_Pocket Maintains Binding (Flexibility)

Caption: Mechanism of NNRTI Resistance and the Advantage of Second-Generation Inhibitors.

Conclusion

The analysis of cross-resistance between this compound and second-generation NNRTIs highlights the evolutionary arms race between antiviral drug development and HIV-1. While this compound and other first-generation NNRTIs are significantly compromised by single-point mutations such as K103N and Y181C, second-generation agents like etravirine and rilpivirine were designed with greater structural flexibility. This allows them to maintain activity against many of these resistant strains. However, the accumulation of multiple NNRTI resistance mutations can eventually lead to reduced susceptibility to even these more advanced drugs. Continuous surveillance through both genotypic and phenotypic resistance testing is therefore essential for guiding effective, individualized antiretroviral therapy. The experimental protocols and resistance data presented in this guide provide a foundational understanding for researchers working to overcome the challenge of HIV drug resistance.

References

Loviride's Potency Against Wild-Type and Mutant HIV-1 Reverse Transcriptase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of extensive research in the quest for effective anti-HIV therapies. Understanding its potency against both wild-type (WT) HIV-1 reverse transcriptase (RT) and the various mutant forms that emerge under therapeutic pressure is crucial for evaluating its clinical potential and for the development of next-generation NNRTIs. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to aid researchers in their ongoing efforts to combat HIV.

Comparative Potency of this compound

The inhibitory activity of this compound against HIV-1 RT is significantly impacted by mutations within the NNRTI binding pocket. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against wild-type HIV-1 RT and key resistant mutants. A lower IC50 value indicates higher potency.

HIV-1 RT VariantThis compound IC50 (µM)Fold Resistance (relative to WT)
Wild-Type0.0165 - 0.065[1] / 0.3[2][3]-
K103N MutantVaries (11 - 226 fold increase)11 - 226
Y181C Mutant~9.28562[1]
K103N + K238T Mutant~49.232,983[1]

Note: The IC50 for wild-type varies across studies, which may be attributed to different experimental conditions. The fold resistance provides a standardized measure of the loss of potency.

The data clearly demonstrates a substantial loss of this compound's inhibitory activity against common NNRTI-resistant mutants. The K103N mutation, a frequent substitution observed in patients failing NNRTI-containing regimens, confers a significant and variable level of resistance to this compound[1]. The Y181C mutation results in a dramatic 562-fold decrease in susceptibility[1]. A combination of mutations, such as K103N and K238T, can lead to exceptionally high levels of resistance, rendering this compound largely ineffective[1].

Experimental Protocols

The determination of this compound's potency against wild-type and mutant HIV-1 RT typically involves two primary types of in vitro assays:

Recombinant Virus Assay

This cell-based assay measures the ability of a drug to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Generation of Recombinant Viruses: The reverse transcriptase coding region from plasma samples of HIV-1 infected patients or from site-directed mutagenesis is inserted into a proviral HIV-1 DNA clone that has its own RT gene deleted.

  • Virus Production: The recombinant proviral DNA is transfected into a suitable cell line (e.g., HEK 293T) to produce infectious virus particles containing the desired wild-type or mutant RT.

  • Infection and Drug Treatment: Target cells (e.g., MT-4 cells) are infected with the recombinant viruses in the presence of serial dilutions of this compound.

  • Quantification of Viral Replication: After a defined incubation period, the extent of viral replication is measured. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) engineered into the virus, or by measuring the amount of viral p24 antigen produced.

  • IC50 Determination: The IC50 value is calculated as the concentration of this compound that inhibits viral replication by 50% compared to untreated control cells.

In Vitro HIV-1 Reverse Transcriptase Enzyme Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant wild-type or mutant HIV-1 RT is purified. A template-primer, such as poly(rA)-oligo(dT), and deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a fluorescent tag), are prepared.

  • Inhibition Reaction: The RT enzyme is pre-incubated with various concentrations of this compound.

  • Polymerization Reaction: The polymerization reaction is initiated by adding the template-primer and dNTPs. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • IC50 Determination: The IC50 value is determined as the concentration of this compound that reduces the enzymatic activity of RT by 50% compared to the enzyme activity in the absence of the inhibitor.

Visualizing the Impact of Resistance Mutations

The following diagram illustrates the comparative inhibitory action of this compound on wild-type versus mutant HIV-1 RT, highlighting the loss of potency due to resistance mutations.

HIV_RT_Inhibition cluster_this compound This compound cluster_RT HIV-1 Reverse Transcriptase This compound This compound WT_RT Wild-Type RT This compound->WT_RT Strong Inhibition (IC50: 0.0165-0.3 µM) K103N_RT K103N Mutant RT This compound->K103N_RT Reduced Inhibition (11-226x Resistance) Y181C_RT Y181C Mutant RT This compound->Y181C_RT Greatly Reduced Inhibition (562x Resistance) Double_Mutant_RT K103N + K238T Mutant RT This compound->Double_Mutant_RT Severely Reduced Inhibition (2983x Resistance)

Caption: Comparative inhibition of HIV-1 RT by this compound.

References

Comparative Analysis of Adverse Event Profiles: Loviride vs. Other NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the adverse event profiles of the experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) Loviride in comparison to other established NNRTIs reveals a landscape of shared class-specific toxicities, with varying frequencies and severities. This guide synthesizes available data from clinical trials to provide researchers, scientists, and drug development professionals with a comparative overview of the safety profiles of these antiretroviral agents.

The primary adverse events associated with the NNRTI class include cutaneous reactions (rash), hepatotoxicity, and central nervous system (CNS) effects. While this compound, an investigational agent that did not receive marketing approval due to insufficient potency, was studied in clinical trials such as CAESAR and AVANTI, detailed quantitative data on its adverse event profile remains less accessible than for approved drugs. However, available information suggests a safety profile generally consistent with the NNRTI class.

Quantitative Comparison of Key Adverse Events

To facilitate a direct comparison, the following table summarizes the incidence of key adverse events reported in clinical trials for this compound and other prominent NNRTIs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and duration.

Adverse EventThis compoundEfavirenzNevirapineDelavirdineEtravirineRilpivirine
Rash (All Grades) Well-tolerated28.1% (any grade)13% (Grade 1/2)35.4% (any grade)19.2% (any grade)Common
Severe Rash (Grade 3/4) Not specified2.0%2%Grade 3 reported1.3%Not specified
Hepatotoxicity (Elevated LFTs) Effects on liver function notedIncreased transaminases4% (symptomatic hepatic events)Elevated liver enzymes2-3% (>5x ULN)Increased transaminases
CNS Effects (e.g., Dizziness, Insomnia) Not specified53% (any grade)Not a prominent featureHeadacheNot a prominent featureDepression, Insomnia

Experimental Protocols

The assessment and grading of adverse events in the clinical trials of these NNRTIs were primarily guided by standardized criteria, most notably the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

Assessment of Cutaneous Adverse Events (Rash)

The evaluation of rash in NNRTI clinical trials typically involves:

  • Visual Inspection: Dermatological examinations to assess the type, distribution, and morphology of the rash.

  • Symptom Reporting: Patient-reported outcomes on symptoms such as pruritus (itching) and pain.

  • Grading: Utilization of a standardized grading scale, such as the DAIDS scale, which categorizes rash severity from Grade 1 (mild, localized) to Grade 4 (severe, generalized, with systemic symptoms).[1][2]

Assessment of Hepatotoxicity

Monitoring for liver injury is a critical component of NNRTI clinical trials and involves:

  • Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.

  • Grading of Abnormalities: Liver enzyme elevations are graded according to standardized criteria, such as the DAIDS scale, which defines severity based on multiples of the upper limit of normal (ULN).[1][2] For instance, a Grade 3 elevation of ALT/AST is typically defined as >5.0-10.0 x ULN.

  • Clinical Evaluation: Assessment for signs and symptoms of hepatitis, such as jaundice, nausea, and abdominal pain.

Assessment of Neuropsychiatric Adverse Events

The evaluation of CNS side effects in clinical trials for NNRTIs like efavirenz involves:

  • Standardized Questionnaires: Use of validated instruments to systematically collect data on symptoms such as dizziness, insomnia, abnormal dreams, and mood changes.[3][4]

  • Clinician Assessment: Neurological and psychiatric evaluations to assess the severity and impact of these events on the patient's daily functioning.

  • Severity Grading: Application of the DAIDS grading scale to classify the severity of neuropsychiatric symptoms.[1][2][5]

Visualizing Methodologies and Pathways

To further elucidate the processes involved in assessing these key adverse events, the following diagrams illustrate the typical experimental workflows.

Adverse_Event_Assessment_Workflow cluster_rash Cutaneous Adverse Event (Rash) Assessment Patient Reporting of Rash Patient Reporting of Rash Clinical Examination Clinical Examination Patient Reporting of Rash->Clinical Examination DAIDS Grading DAIDS Grading Clinical Examination->DAIDS Grading Management Decision Management Decision DAIDS Grading->Management Decision

Workflow for the assessment of cutaneous adverse events.

Hepatotoxicity_Monitoring_Workflow cluster_liver Hepatotoxicity Monitoring Baseline LFTs Baseline LFTs Regular LFT Monitoring Regular LFT Monitoring Baseline LFTs->Regular LFT Monitoring LFT Elevation Detected LFT Elevation Detected Regular LFT Monitoring->LFT Elevation Detected Clinical Evaluation & DAIDS Grading Clinical Evaluation & DAIDS Grading LFT Elevation Detected->Clinical Evaluation & DAIDS Grading if > ULN Action Taken Action Taken Clinical Evaluation & DAIDS Grading->Action Taken

Workflow for monitoring hepatotoxicity in clinical trials.

CNS_Adverse_Event_Assessment_Workflow cluster_cns Neuropsychiatric Adverse Event Assessment Patient Questionnaires Patient Questionnaires Symptom Identification Symptom Identification Patient Questionnaires->Symptom Identification Clinician Interview Clinician Interview Clinician Interview->Symptom Identification DAIDS Grading & Management DAIDS Grading & Management Symptom Identification->DAIDS Grading & Management

Workflow for assessing neuropsychiatric adverse events.

References

Safety Operating Guide

Navigating the Disposal of Loviride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the limited availability of a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound, the following procedures are based on general best practices for pharmaceutical and chemical waste management in a laboratory setting.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Core Principles of this compound Disposal

Given that this compound is a combustible solid and its full range of potential environmental and health hazards is not widely documented, it should be handled as a potentially hazardous chemical waste. The primary goal is to prevent its release into the environment, particularly into water systems, where it could have ecotoxicological effects.[1][2][3]

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

2. Disposal of Pure this compound (Solid):

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Carefully transfer any unused or expired solid this compound into a clearly labeled hazardous waste container. The label should include:

    • The name of the chemical: "this compound"

    • CAS Number: 147362-57-0

    • The words "Hazardous Waste"

    • An accumulation start date

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

3. Disposal of this compound Solutions:

  • This compound is often dissolved in solvents such as DMSO for experimental use.

  • Aqueous solutions containing this compound should not be poured down the drain.

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify all chemical components of the solution (e.g., "this compound in DMSO").

  • Segregate chlorinated and non-chlorinated solvent waste streams if required by your institution's EHS guidelines.

4. Disposal of Contaminated Labware and Materials:

  • Items such as pipette tips, vials, and gloves that have come into contact with this compound should be considered contaminated waste.

  • Dispose of these materials in a designated solid hazardous waste container.

  • For sharps such as needles or contaminated glass, use a designated sharps container that is clearly labeled as containing hazardous chemical waste.

5. Arranging for Final Disposal:

  • Once the hazardous waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available search results. The following table provides key identifiers for proper waste labeling.

IdentifierValueReference
CAS Number147362-57-0
Molecular FormulaC₁₇H₁₆Cl₂N₂O₂
Physical FormSolid (powder)
Known HazardCombustible Solid

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

LovirideDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_this compound Pure Solid this compound waste_type->solid_this compound Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated_materials Solid Materials sharps Contaminated Sharps waste_type->sharps Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_this compound->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container materials_container Place in Labeled Hazardous Solid Waste Container contaminated_materials->materials_container sharps_container Place in Labeled Hazardous Sharps Waste Container sharps->sharps_container ehs_contact Contact EHS for Pickup and Final Disposal solid_container->ehs_contact liquid_container->ehs_contact materials_container->ehs_contact sharps_container->ehs_contact

This compound Disposal Decision Workflow

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Handling of Loviride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Loviride is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure a secure laboratory environment.

This compound is an antiviral agent that requires careful handling to prevent occupational exposure. Although a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, a conservative approach based on handling similar potent pharmaceutical compounds is recommended. The primary routes of exposure are inhalation of the powdered form and dermal contact.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Additional Recommendations
Weighing and Aliquoting (Powder) - Disposable Gown- Double Gloves (Nitrile)- N95 Respirator- Safety Goggles- Perform in a chemical fume hood or ventilated enclosure.[2]- Use anti-static tools.
Solution Preparation and Handling - Lab Coat- Nitrile Gloves- Safety Glasses- Handle in a well-ventilated area.[3]
Cell Culture and In Vitro Assays - Lab Coat- Nitrile Gloves- Safety Glasses- Follow standard aseptic technique in a biological safety cabinet.
Waste Disposal - Lab Coat- Nitrile Gloves- Safety Glasses- Handle all waste as potentially hazardous.

Handling and Operational Procedures

General Precautions:

  • Avoid aerosolization: Minimize the generation of dust when handling the powdered form of this compound.[2]

  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[4]

  • Labeling: Ensure all containers of this compound are clearly labeled with the compound name and appropriate hazard warnings.

Experimental Protocol: Solution Preparation

  • Don the appropriate PPE as outlined in the table above.

  • Perform the procedure in a chemical fume hood.

  • Carefully weigh the desired amount of this compound powder.

  • Slowly add the solvent to the powder to avoid splashing.

  • Mix gently until the solid is completely dissolved.

  • Transfer the solution to a clearly labeled, sealed container.

  • Clean the work area and any equipment used with an appropriate solvent.

  • Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures: Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_reporting Disposal & Reporting alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate assess Assess the spill size and nature evacuate->assess ppe Don appropriate PPE: - N95 Respirator - Double Nitrile Gloves - Disposable Gown - Safety Goggles assess->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean the area with a suitable solvent contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate disposal Dispose of all contaminated materials as hazardous waste decontaminate->disposal report Report the incident to the lab supervisor disposal->report

This compound Spill Response Workflow

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a sealed, leak-proof container.

  • Sharps: Needles and syringes must be placed in a designated sharps container.[5]

Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound or its waste down the drain or in the regular trash.[4][5] Community-based drug take-back programs may be an option for the disposal of unused drugs if available.[4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.